2-(4-Fluorosulfonyloxybenzoyl)pyridine
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Overview
Description
2-(4-Fluorosulfonyloxybenzoyl)pyridine is a chemical compound with the molecular formula C12H8FNO4S. It is a fluorinated pyridine derivative, which is known for its unique chemical properties due to the presence of both fluorine and sulfonyloxy groups. These groups impart distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of 2-(4-Fluorosulfonyloxybenzoyl)pyridine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorosulfonyloxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine and sulfonyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
2-(4-Fluorosulfonyloxybenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(4-Fluorosulfonyloxybenzoyl)pyridine involves its interaction with molecular targets through its fluorine and sulfonyloxy groups. These groups can form strong bonds with target molecules, leading to specific biological or chemical effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the sulfonyloxy group.
4-Fluorobenzoylpyridine: Similar structure but with different functional groups, leading to different reactivity and applications.
2-(4-Fluorosulfonyloxybenzoyl)amino]pyridine: A closely related compound with an additional amino group, offering different properties and uses.
Uniqueness
2-(4-Fluorosulfonyloxybenzoyl)pyridine is unique due to the combination of fluorine and sulfonyloxy groups, which impart distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with targets are required.
Properties
IUPAC Name |
2-(4-fluorosulfonyloxybenzoyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4S/c13-19(16,17)18-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVILPHDOYHRZNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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